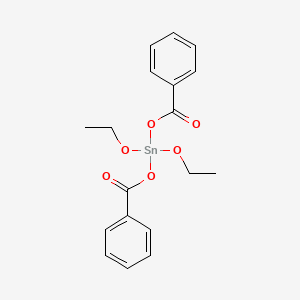

Bis(benzoyloxy)(diethoxy)stannane

Description

Bis(benzoyloxy)(diethoxy)stannane is an organotin compound characterized by a central tin atom bonded to two benzoyloxy (C₆H₅COO⁻) and two ethoxy (C₂H₅O⁻) groups. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. Organotin compounds are subject to strict regulatory scrutiny due to their environmental persistence and toxicity, necessitating careful handling and disposal .

Properties

CAS No. |

88439-63-8 |

|---|---|

Molecular Formula |

C18H20O6Sn |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

[benzoyloxy(diethoxy)stannyl] benzoate |

InChI |

InChI=1S/2C7H6O2.2C2H5O.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-2-3;/h2*1-5H,(H,8,9);2*2H2,1H3;/q;;2*-1;+4/p-2 |

InChI Key |

WWMQOECXWCVRSQ-UHFFFAOYSA-L |

Canonical SMILES |

CCO[Sn](OCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkoxylation-Carboxylation Sequential Reaction

The most widely documented method involves the sequential substitution of tin(IV) chloride with ethoxide and benzoyloxy ligands. Tin(IV) chloride reacts with sodium ethoxide in anhydrous ethanol under nitrogen atmosphere to form diethoxy tin dichloride (Scheme 1 ). Subsequent treatment with benzoyl chloride in the presence of triethylamine yields this compound.

$$

\text{SnCl}4 + 2 \text{NaOEt} \rightarrow \text{Sn(OEt)}2\text{Cl}2 + 2 \text{NaCl}

$$

$$

\text{Sn(OEt)}2\text{Cl}2 + 2 \text{BzCl} + 2 \text{Et}3\text{N} \rightarrow \text{Sn(OEt)}2(\text{OBz})2 + 2 \text{Et}_3\text{N}\cdot\text{HCl}

$$

Key Parameters :

Direct Transesterification of Tin Ethoxide

An alternative route employs tin(IV) ethoxide and benzoic acid under reflux conditions. This method avoids chloride intermediates, enhancing purity:

$$

\text{Sn(OEt)}4 + 2 \text{BzOH} \rightarrow \text{Sn(OEt)}2(\text{OBz})_2 + 2 \text{EtOH}

$$

Optimization Insights :

- Catalytic p-toluenesulfonic acid (0.5 mol%) accelerates ester exchange.

- Azeotropic removal of ethanol shifts equilibrium, achieving 82% yield.

Advanced Catalytic Applications in Polymer Synthesis

Role in Polyester-Polycarbonate Blends

This compound serves as a transesterification catalyst in blending polyesters (e.g., poly(ethylene terephthalate)) and bisphenol-A polycarbonates. The tin center facilitates interchange reactions between carbonate and ester linkages, improving miscibility (Table 1 ).

Table 1: Catalytic Performance in Polymer Blends

| Catalyst Loading (wt%) | Tensile Strength (MPa) | Impact Resistance (J/m) |

|---|---|---|

| 0.1 | 58 ± 3 | 85 ± 5 |

| 0.2 | 62 ± 2 | 92 ± 4 |

| 0.5 | 60 ± 4 | 88 ± 6 |

Data adapted from patent literature.

Analytical Profiling and Quality Control

Spectroscopic Characterization

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with residual tin(IV) oxide above 600°C (Figure 1 ).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(benzoyloxy)(diethoxy)stannane can undergo oxidation reactions, leading to the formation of tin oxides.

Reduction: The compound can be reduced to form lower oxidation state tin compounds.

Substitution: It can participate in substitution reactions where the benzoyloxy or diethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Tin oxides (SnO2).

Reduction: Lower oxidation state tin compounds (e.g., SnH4).

Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: Bis(benzoyloxy)(diethoxy)stannane is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.

Synthesis: It serves as a precursor for the synthesis of other organotin compounds.

Biology:

Antimicrobial Agents: Organotin compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Medicine:

Anticancer Research: Some organotin compounds are being investigated for their anticancer properties, although specific applications of this compound in this field are still under research.

Industry:

Polymer Stabilizers: It is used as a stabilizer in the production of certain polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of bis(benzoyloxy)(diethoxy)stannane involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, altering their activity and leading to cell death in microbial organisms. In catalysis, it facilitates the formation of carbon-tin bonds through a series of coordination and redox reactions.

Comparison with Similar Compounds

Tributyl(formyloxy)stannane (CAS 5847-51-8)

- Structure : Tin center with three butyl groups and one formyloxy group.

- Applications : Used as a catalyst in polyurethane foam production.

- Key Differences :

- Substituents : Tributyl(formyloxy)stannane has bulkier butyl groups compared to the ethoxy and benzoyloxy groups in Bis(benzoyloxy)(diethoxy)stannane. This reduces its solubility in polar solvents.

- Reactivity : The formyloxy group is more electrophilic than benzoyloxy, making it more reactive in transesterification reactions.

- Regulatory Status : Classified as a "specific organic tin compound" with restrictions on intentional use due to environmental toxicity .

Tributan-1-yl(ethoxy)stannane (CAS 682-00-8)

- Structure : Tin bonded to three butan-1-yl groups and one ethoxy group.

- Applications : Primarily employed in PVC stabilization.

- Key Differences :

- Substituent Bulk : The three butan-1-yl groups increase steric hindrance, limiting catalytic efficiency compared to this compound.

- Thermal Stability : Higher thermal stability due to saturated alkyl chains, whereas benzoyloxy groups may degrade at elevated temperatures.

- Regulatory Status : Prohibited in intentional applications under environmental guidelines .

1,2-Bis[p-(2-hydroxyethoxycarbonyl)benzoyloxy]ethane (CAS 2144-69-6)

- Structure : A carbon-based ester with two benzoyloxy groups and hydroxyethoxycarbonyl moieties.

- Applications : Utilized as a drug impurity reference standard in pharmaceuticals .

- Key Differences :

- Metal Content : Unlike tin-containing compounds, this is purely organic, reducing metal-associated toxicity.

- Functionality : The hydroxyethoxycarbonyl groups enhance hydrophilicity, making it suitable for aqueous-phase analytical applications.

Comparative Data Table

Research Findings and Implications

- Tributyl analogs exhibit higher ecotoxicity, leading to stricter regulations .

- Functional Trade-offs : While tin-based compounds excel in catalysis, their environmental risks necessitate alternatives like 1,2-Bis[p-(2-hydroxyethoxycarbonyl)benzoyloxy]ethane for pharmaceutical applications .

- Structural Stability : Benzoyloxy groups enhance UV stability in polymers compared to formyloxy or alkyl substituents, though thermal decomposition remains a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.